molecular formula C16H23N5O3S B2962811 N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide CAS No. 2034267-35-9

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2962811
M. Wt: 365.45
InChI Key: VOYXOYFIUNFGDQ-UHFFFAOYSA-N
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Description

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H23N5O3S and its molecular weight is 365.45. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research has shown that heterocyclic compounds containing a sulfonamido moiety, similar in structure to N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, exhibit significant antibacterial activities. For instance, a study by Azab, Youssef, and El-Bordany (2013) synthesized various heterocyclic compounds, including pyran, pyridine, and pyridazine derivatives with sulfonamido groups, demonstrating high antibacterial efficacy against selected strains (Azab, Youssef, & El-Bordany, 2013). Similarly, the synthesis and evaluation of sulfonamide derivatives, including the structural fragment of pyrazol-1-yl-pyridazine, have indicated their potential as inhibitors of human carbonic anhydrases, which are involved in various biochemical processes, signifying their relevance in developing new substances with specific biological activities (Komshina et al., 2020).

Anti-inflammatory and Analgesic Applications

The synthesis of sulfonamide derivatives has been explored for their potential anti-inflammatory and analgesic effects. A study highlights the creation of 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, featuring sulfonamide groups, which led to the development of celecoxib, a drug now in clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). This demonstrates the compound's relevance in developing medications for inflammation and pain management.

Antioxidant Activity

Compounds bearing the sulfonamide group have also been studied for their antioxidant properties. A particular interest is in synthesizing new sulfonamides from Ampyrone with different benzene sulfonyl chlorides, which exhibited significant antimicrobial and antioxidant activities, showcasing the potential of such compounds in antioxidant applications (Badgujar, More, & Meshram, 2018).

Synthesis and Chemical Stability

The versatility in synthesizing heterocyclic sulfonamides allows for the exploration of novel antimicrobial agents. For example, a methodology employing a sulfur-functionalized aminoacrolein derivative facilitates the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, showcasing the chemical stability and reactivity of such compounds for medicinal chemistry applications (Tucker, Chenard, & Young, 2015).

properties

IUPAC Name

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-4-20-12(3)16(11(2)18-20)25(23,24)17-9-10-21-15(22)8-7-14(19-21)13-5-6-13/h7-8,13,17H,4-6,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYXOYFIUNFGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

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